SB 268262

Descripción

Propiedades

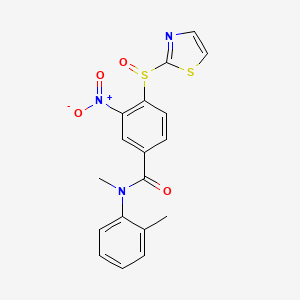

IUPAC Name |

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHLPJQQPOMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217438-17-0 | |

| Record name | 217438-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SB 268262

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the CGRP receptor and the subsequent effects on intracellular signaling. This guide includes a summary of its biological activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the CGRP Receptor

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems. It plays a significant role in a variety of physiological processes, including vasodilation, neurogenic inflammation, and pain transmission. The biological effects of CGRP are mediated through its interaction with the CGRP receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).

This compound is a small molecule antagonist that selectively targets the CGRP receptor, thereby inhibiting the downstream effects of CGRP. Its development has been instrumental in elucidating the physiological roles of CGRP and has paved the way for the development of a new class of therapeutics, particularly for the treatment of migraine.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the CGRP receptor. By binding to the receptor, this compound prevents the endogenous ligand, CGRP, from binding and initiating the intracellular signaling cascade.

CGRP Receptor Signaling

The CGRP receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Upon activation by CGRP, the following signaling pathway is initiated:

-

Gαs Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological effects of CGRP, such as vasodilation and modulation of neuronal excitability.

This compound, by blocking the initial binding of CGRP, effectively inhibits this entire signaling cascade, leading to a reduction in cAMP production and the subsequent downstream effects.

Quantitative Biological Activity

The potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data for its biological activity.

| Assay Type | Cell Line/Preparation | Parameter | Value (nM) | Reference |

| Radioligand Binding Assay | SK-N-MC Cell Membranes | IC50 ([125I]CGRP inhibition) | 0.24 | Aiyar et al., 2001 |

| Functional Assay | SK-N-MC Cell Membranes | IC50 (CGRP-activated adenylyl cyclase inhibition) | 0.83 | Aiyar et al., 2001 |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

SK-N-MC cell membranes (or other cells endogenously or recombinantly expressing the CGRP receptor)

-

[125I]-hCGRP (radioligand)

-

This compound (test compound)

-

Unlabeled CGRP (for non-specific binding determination)

-

Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Cell membranes (typically 10-20 µg of protein per well)

-

This compound at various concentrations (for competition curve) or unlabeled CGRP (for non-specific binding) or buffer (for total binding).

-

[125I]-hCGRP at a final concentration near its Kd.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency of this compound by measuring its ability to inhibit CGRP-stimulated cAMP production.

Materials:

-

SK-N-MC cells (or other suitable cell line)

-

This compound (test compound)

-

CGRP (agonist)

-

IBMX (phosphodiesterase inhibitor)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Plate reader compatible with the chosen detection method

Procedure:

-

Seed cells in a 96-well plate and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound in the presence of IBMX for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of CGRP (typically the EC80) for a defined period (e.g., 10-15 minutes).

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method and a compatible plate reader.

-

Plot the percentage of inhibition of the CGRP response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profile

Conclusion

This compound is a highly potent and selective antagonist of the CGRP receptor. Its mechanism of action involves the competitive inhibition of CGRP binding, leading to the suppression of the Gαs-adenylyl cyclase-cAMP signaling pathway. The quantitative data from in vitro assays confirm its sub-nanomolar to low nanomolar potency. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other CGRP receptor antagonists. The high selectivity of this class of compounds underscores their potential as targeted therapeutics. Further research into the detailed binding kinetics and in vivo pharmacology of this compound will continue to enhance our understanding of its therapeutic potential.

An In-Depth Technical Guide to SB 268262: A Selective CGRP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 268262 is a potent and selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor. This document provides a comprehensive technical overview of its chemical structure, properties, and pharmacological profile. It includes detailed summaries of its mechanism of action, key experimental data, and the signaling pathways it modulates. Methodologies for relevant in vitro assays are also described to facilitate further research and development.

Chemical Structure and Properties

This compound is a small molecule antagonist designed to block the action of CGRP, a neuropeptide implicated in the pathophysiology of migraine and other neurovascular disorders.

Chemical Structure:

-

IUPAC Name: N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)benzamide[1]

-

SMILES: O=S(C2=NC=CS2)C1=CC=C(C(N(C)C3=CC=CC=C3C)=O)C=C1--INVALID-LINK--=O[2][3]

Physicochemical Properties:

| Property | Value | Reference |

| Purity | ≥99% (HPLC) | [2][3] |

| Solubility | Soluble to 50 mM in DMSO | [4] |

| Storage | Store at room temperature | [2][4] |

Mechanism of Action

This compound functions as a selective antagonist of the CGRP receptor, specifically the CGRP1 subtype. The CGRP receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is involved in nociceptive transmission. Elevated levels of CGRP are associated with migraine attacks.

By binding to the CGRP receptor, this compound competitively inhibits the binding of CGRP, thereby blocking its downstream signaling cascades. This antagonism prevents the physiological effects of CGRP, such as vasodilation and neurogenic inflammation, which are key contributors to migraine pain.

Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its ability to inhibit CGRP binding and function.

| Assay | Cell Line/System | IC₅₀ Value | Reference |

| [¹²⁵I]CGRP Binding Inhibition | SK-N-MC cell membranes | 0.24 nM | [3][4] |

| CGRP-activated Adenylyl Cyclase Stimulation Inhibition | SK-N-MC cell membranes | 0.83 nM | [3][4] |

These low nanomolar IC₅₀ values demonstrate the high potency of this compound in blocking the CGRP receptor.

Signaling Pathways

The binding of CGRP to its receptor primarily activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and other cellular responses. This compound blocks this entire cascade at its inception by preventing the initial CGRP binding.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize CGRP receptor antagonists like this compound. These protocols are based on standard methodologies employed in the field.

Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CGRP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor.

Materials:

-

SK-N-MC cell membranes (or other cells endogenously expressing the CGRP receptor)

-

[¹²⁵I]-hCGRP (radioligand)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize SK-N-MC cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane suspension

-

A fixed concentration of [¹²⁵I]-hCGRP

-

Varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled CGRP for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

CGRP-Stimulated Adenylyl Cyclase Assay

This functional assay measures the ability of a compound to inhibit the CGRP-induced production of cAMP.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking CGRP receptor signaling.

Materials:

-

SK-N-MC cells (or other suitable cell line)

-

CGRP

-

This compound

-

Cell culture medium

-

Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)

-

cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

-

Cell Culture: Culture SK-N-MC cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulation: Add a fixed concentration of CGRP to the wells to stimulate adenylyl cyclase activity.

-

Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of CGRP in various physiological and pathological processes. Its high potency and selectivity for the CGRP1 receptor make it a suitable candidate for preclinical studies related to migraine and other CGRP-mediated conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of CGRP receptor antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacology of SB-273779, a nonpeptide calcitonin gene-related peptide 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of novel alpha-Calcitonin Gene-Related Peptide (CGRP) receptor peptide antagonists that are selective for human CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide to the Function of SB 268262

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 268262 is a potent and selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. This document provides a comprehensive technical overview of its function, mechanism of action, and pharmacological properties. It includes a summary of its binding and functional activities, detailed experimental methodologies, and visual representations of its role in cellular signaling and experimental workflows. This guide is intended to serve as a resource for researchers investigating the CGRP system and for professionals involved in the development of therapeutics targeting this pathway.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the CGRP receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The primary mechanism of action of this compound is the inhibition of CGRP-mediated signaling. In its native state, the binding of CGRP to its receptor activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). This compound competitively blocks the binding of CGRP to the receptor, thereby preventing the downstream signaling cascade.

Quantitative Pharmacological Data

The potency and activity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Binding Affinity |

| Parameter |

| IC50 |

| Kb |

| Functional Antagonism |

| Parameter |

| IC50 |

Signaling Pathway

The signaling pathway inhibited by this compound is a canonical GPCR cascade. The following diagram illustrates the mechanism of CGRP receptor activation and its blockade by this compound.

SB 268262: A Technical Guide to its In Vitro and In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. CGRP is a widely distributed neuropeptide implicated in a variety of physiological processes, including vasodilation, neurogenic inflammation, and pain transmission. Its role in the pathophysiology of migraine has led to the development of CGRP receptor antagonists as a major therapeutic strategy. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways.

In Vitro Studies

The in vitro activity of this compound has been primarily characterized through receptor binding and functional assays, predominantly utilizing the human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP receptor.

Quantitative Data Summary

| Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| Receptor Binding | SK-N-MC Membranes | [125I]CGRP | IC50 | 0.24 | |

| Functional Assay (Adenylyl Cyclase Stimulation) | SK-N-MC Membranes | - | IC50 | 0.83 | |

| Receptor Binding | SK-N-MC Membranes | [125I]hCGRP | pKi | 7.8 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A pKi of 7.8 corresponds to a Ki of approximately 15.8 nM.

Experimental Protocols

1. CGRP Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled CGRP analog from its receptor.

-

Cell Culture and Membrane Preparation:

-

Human neuroblastoma SK-N-MC cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

-

Binding Assay Protocol:

-

Membrane homogenates are incubated with the radioligand, typically [125I]CGRP, in the presence of varying concentrations of this compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

2. CGRP-Stimulated Adenylyl Cyclase Assay

This functional assay assesses the ability of a compound to inhibit the downstream signaling cascade initiated by CGRP binding to its receptor, which involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

-

Assay Principle: CGRP receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. An antagonist will inhibit this CGRP-induced cAMP production.

-

Protocol:

-

SK-N-MC cell membranes are incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

-

Varying concentrations of this compound are added to the membranes, followed by a fixed concentration of CGRP to stimulate adenylyl cyclase.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.

-

The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive binding assay or a commercially available cAMP assay kit.

-

The IC50 value is determined by plotting the percentage of inhibition of CGRP-stimulated cAMP production against the concentration of this compound.

-

In Vivo Studies

Currently, there is a limited amount of publicly available in vivo data specifically for this compound. However, based on the known pharmacology of CGRP receptor antagonists, the following experimental models and expected outcomes can be described.

Potential In Vivo Models

-

Models of Migraine:

-

Nitroglycerin (NTG)-induced hyperalgesia: In this model, systemic administration of NTG, a nitric oxide donor, induces a state of hyperalgesia in rodents, mimicking some aspects of migraine. The efficacy of this compound would be assessed by its ability to reverse or prevent this hyperalgesia.

-

Electrical stimulation of the trigeminal ganglion: This model involves the electrical stimulation of the trigeminal ganglion, which leads to the release of CGRP and subsequent vasodilation of meningeal arteries, a key event in migraine pathophysiology. The effect of this compound would be measured by its ability to inhibit this vasodilation.

-

-

Pharmacokinetic Studies:

-

To determine the pharmacokinetic profile of this compound, the compound would be administered to laboratory animals (e.g., rats, mice) via different routes (e.g., intravenous, oral).

-

Blood samples would be collected at various time points, and the concentration of this compound in the plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd), would be calculated.

-

Expected In Vivo Effects

Based on its in vitro potency as a CGRP receptor antagonist, this compound is expected to demonstrate efficacy in animal models of migraine by blocking the effects of CGRP. This would manifest as a reduction in pain-related behaviors and inhibition of CGRP-induced vasodilation. The pharmacokinetic profile would determine the dosing regimen required to maintain therapeutic concentrations in vivo.

Signaling Pathways and Experimental Workflows

CGRP Receptor Signaling Pathway

The binding of CGRP to its G-protein coupled receptor (GPCR) initiates a signaling cascade that primarily involves the activation of adenylyl cyclase.

Caption: CGRP receptor signaling cascade.

Experimental Workflow for In Vitro Characterization

The following workflow outlines the key steps in the in vitro evaluation of a CGRP receptor antagonist like this compound.

Caption: In vitro characterization workflow.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of CGRP. Its high potency and selectivity for the CGRP receptor, as demonstrated in in vitro studies, make it a suitable candidate for further in vivo investigations. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of CGRP receptor antagonism. Further research is warranted to fully characterize the in vivo pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacological Profile of SB-268262: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-268262 is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. CGRP is a 37-amino acid neuropeptide that plays a significant role in various physiological and pathophysiological processes, including migraine, neurogenic inflammation, congestive heart failure, and diabetes.[1] The development of small molecule CGRP receptor antagonists like SB-268262 has been crucial for investigating the therapeutic potential of targeting the CGRP pathway. This document provides a comprehensive overview of the pharmacological properties of SB-268262, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SB-268262 and a closely related analog, SB-273779.

| Compound | Assay | Cell Line/Tissue | Parameter | Value | Reference |

| SB-268262 | [125I]CGRP Binding | SK-N-MC cell membranes | IC50 | 0.24 nM | |

| SB-268262 | CGRP-activated Adenylyl Cyclase | SK-N-MC cell membranes | IC50 | 0.83 nM | |

| SB-273779 | [125I]CGRP Binding | SK-N-MC cells | Ki | 310 ± 40 nM | [1] |

| SB-273779 | [125I]CGRP Binding | Human cloned CGRP1 Receptor | Ki | 250 ± 15 nM | [1] |

| SB-273779 | CGRP-activated Adenylyl Cyclase | SK-N-MC cells | IC50 | 390 ± 10 nM | [1] |

| SB-273779 | CGRP-activated Adenylyl Cyclase | Recombinant human CGRP Receptors | IC50 | 210 ± 16 nM | [1] |

Mechanism of Action and Signaling Pathway

SB-268262 exerts its pharmacological effects by competitively antagonizing the CGRP receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor typically leads to the activation of adenylyl cyclase through the Gαs subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels. SB-268262 blocks this signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CGRP receptor antagonists like SB-268262, based on protocols for the closely related compound SB-273779.[1]

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Detailed Protocol:

-

Membrane Preparation: Membranes from SK-N-MC cells (a human neuroblastoma cell line endogenously expressing CGRP receptors) are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated with a fixed concentration of [125I]CGRP (the radioligand) and varying concentrations of the test compound (SB-268262). The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. Non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to inhibit the CGRP-stimulated production of cAMP, providing a measure of its functional antagonist activity.

Detailed Protocol:

-

Cell Culture: SK-N-MC cells are cultured to an appropriate density.

-

Pre-incubation: The cells are pre-incubated with various concentrations of SB-268262 for a defined period.

-

Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce adenylyl cyclase activity and cAMP production.

-

Lysis and Extraction: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of SB-268262. Non-linear regression analysis is used to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the CGRP-stimulated cAMP production.

Pharmacokinetics and Pharmacodynamics

Selectivity Profile

The selectivity of a drug candidate is a critical aspect of its pharmacological profile, as off-target effects can lead to undesirable side effects. For the related compound SB-273779, selectivity was assessed against a panel of other receptors. At a concentration of 3 µM, SB-273779 showed no significant affinity for calcitonin, endothelin, angiotensin II, and α-adrenergic receptors.[1] It also did not inhibit the activity of forskolin (B1673556) and pituitary adenylate cyclase-activating polypeptide, indicating its specificity for the CGRP signaling pathway.[1] A comprehensive selectivity screen for SB-268262 against a broader panel of receptors is not publicly available.

Conclusion

SB-268262 is a potent and selective non-peptide antagonist of the CGRP1 receptor. Its ability to inhibit both CGRP binding and subsequent adenylyl cyclase activation has been well-characterized in vitro. While detailed pharmacokinetic and comprehensive in vivo and selectivity data are limited in publicly accessible literature, the available information, particularly in conjunction with data from the closely related compound SB-273779, strongly supports its utility as a valuable research tool for investigating the physiological and pathological roles of CGRP. Further studies would be beneficial to fully elucidate its in vivo disposition and broader selectivity profile.

References

Navigating the Preclinical Safety and Toxicity Landscape of CGRP Receptor Antagonists: A Technical Guide Featuring SB 268262

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has marked a significant advancement in the treatment of migraines. While several molecules in this class have progressed to clinical use, many, like the potent and selective antagonist SB 268262, remain crucial tools for preclinical research. This technical guide provides an in-depth overview of the safety and toxicity profile of CGRP receptor antagonists, with a specific focus on the available data for this compound. Due to the limited public information on dedicated safety studies for this compound, this document broadens its scope to include class-wide data for small molecule CGRP antagonists (gepants). This approach offers a comprehensive framework for researchers and drug development professionals to understand the potential safety and toxicity considerations associated with targeting the CGRP pathway. The guide summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction to this compound and the CGRP Pathway

This compound is a selective, non-peptide antagonist of the CGRP receptor. It has been instrumental in elucidating the role of CGRP in various physiological and pathophysiological processes, particularly in the context of pain and neurogenic inflammation. CGRP is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems. Its primary receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Activation of the CGRP receptor initiates a signaling cascade, primarily through the adenylyl cyclase pathway, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling is implicated in vasodilation, neurogenic inflammation, and pain transmission, all of which are key components in the pathophysiology of migraine.

Signaling Pathway of CGRP and its Antagonism

The following diagram illustrates the canonical CGRP signaling pathway and the mechanism of action for antagonists like this compound.

Preclinical Safety and Toxicity Profile of CGRP Receptor Antagonists

While specific, publicly available safety and toxicity data for this compound is scarce, the broader class of small molecule CGRP antagonists (gepants) has undergone extensive preclinical evaluation. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and understand the overall risk profile of the compound.

General Toxicity Studies

General toxicity studies are conducted in both rodent and non-rodent species to assess the overall effects of the drug on the animal. These studies typically involve repeat-dose administration over various durations (e.g., 28 days, 3 months, 6 months).

Table 1: Summary of Potential Findings in General Toxicity Studies for CGRP Receptor Antagonists (Class Data)

| Species | Duration | Route of Administration | Key Observations | Potential Target Organs |

| Rat | Up to 6 months | Oral (gavage) | Generally well-tolerated. At high doses, potential for mild liver enzyme elevations. | Liver (at high multiples of clinical exposure) |

| Dog/Monkey | Up to 9 months | Oral (capsule) | Generally well-tolerated. Some compounds in the class have shown gastrointestinal effects at high doses. | Gastrointestinal Tract |

Disclaimer: This table represents a composite of potential findings for the gepant class and is not specific to this compound.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Table 2: Summary of Safety Pharmacology Endpoints for CGRP Receptor Antagonists (Class Data)

| System | Assay | Key Findings |

| Cardiovascular | In vitro hERG assay | Low potential for QT prolongation. |

| In vivo telemetry in conscious animals (e.g., dogs, monkeys) | No significant effects on blood pressure, heart rate, or ECG parameters at therapeutic doses. | |

| Central Nervous System | Functional Observational Battery (FOB) or Irwin Test in rats | No significant central nervous system adverse effects.[1] |

| Respiratory | Whole-body plethysmography in conscious rats | No significant effects on respiratory rate or tidal volume. |

Disclaimer: This table represents a composite of potential findings for the gepant class and is not specific to this compound.

Genetic Toxicology

A battery of in vitro and in vivo tests is conducted to assess the potential for the drug to cause genetic damage.

Table 3: Summary of Genetic Toxicology Assays for CGRP Receptor Antagonists (Class Data)

| Assay | Purpose | Typical Result for Class |

| Bacterial Reverse Mutation Assay (Ames test) | Assesses potential for point mutations. | Negative |

| In vitro Chromosomal Aberration Assay (e.g., in human lymphocytes) | Assesses potential for chromosomal damage. | Negative |

| In vivo Micronucleus Test (e.g., in rodent bone marrow) | Assesses for chromosomal damage in a whole animal system. | Negative |

Disclaimer: This table represents a composite of potential findings for the gepant class and is not specific to this compound.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of a specific compound like this compound are typically proprietary. However, the following sections describe standard methodologies used in the preclinical development of small molecule drugs, which would be applicable.

General Workflow for Preclinical Safety Assessment

The diagram below outlines a typical workflow for the preclinical safety assessment of a new chemical entity.

References

The Role of SB 268262 in Elucidating Migraine Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms, affecting a significant portion of the global population. Central to its pathophysiology is the activation of the trigeminovascular system and the subsequent release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP is a potent vasodilator and is considered a key mediator of neurogenic inflammation and pain transmission in migraine. The development of CGRP receptor antagonists has revolutionized migraine therapy. SB 268262 is a selective, non-peptide antagonist of the CGRP receptor, serving as a critical pharmacological tool for the preclinical investigation of the CGRP pathway's role in migraine. This guide provides an in-depth overview of this compound, its mechanism of action, and its application in relevant experimental models for migraine research.

Pharmacological Profile and Mechanism of Action

This compound functions as a high-affinity, selective antagonist at the CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, this compound competitively inhibits the binding of CGRP, thereby blocking its downstream signaling cascade. The primary signaling pathway initiated by CGRP involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound effectively attenuates this CGRP-mediated signal transduction. Its high selectivity allows researchers to specifically probe CGRP-mediated pathways without significantly affecting other related receptors, such as those for amylin or adrenomedullin.[1]

Quantitative In Vitro Data

The potency of this compound has been characterized in cell-based assays, primarily using the human neuroblastoma cell line SK-N-MC, which endogenously expresses CGRP receptors.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Radioligand Binding Assay | SK-N-MC Membranes | IC₅₀ (Inhibition of [¹²⁵I]CGRP binding) | 0.24 | [2] |

| Functional Assay | SK-N-MC Membranes | IC₅₀ (Inhibition of CGRP-activated adenylyl cyclase) | 0.83 | [2] |

CGRP Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism by which this compound antagonizes the CGRP signaling pathway.

Experimental Protocols for Studying CGRP Antagonists

In Vitro CGRP-Stimulated cAMP Accumulation Assay

This assay functionally quantifies the ability of an antagonist to inhibit the CGRP receptor's signaling cascade.

Objective: To determine the IC₅₀ value of a CGRP antagonist (e.g., this compound) by measuring its inhibition of CGRP-induced cAMP production in SK-N-MC cells.

Methodology:

-

Cell Culture: Culture human neuroblastoma SK-N-MC cells in appropriate media (e.g., MEM with 10% FBS, penicillin/streptomycin) at 37°C in a 5% CO₂ incubator until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 24-well plates at a density that allows for confluency on the day of the assay.

-

Assay Preparation: On the day of the experiment, wash the cells with a serum-free medium or a HEPES-buffered saline solution.

-

Pre-incubation: Add the CGRP antagonist (this compound) at various concentrations to the wells. Include a vehicle control. Incubate for 20-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of human α-CGRP (typically at its EC₈₀ concentration, e.g., 3-10 nM) to the wells. Also include a basal (no CGRP) and a CGRP-only control.

-

Incubation: Incubate for 15-20 minutes at 37°C in the presence of a phosphodiesterase inhibitor like IBMX (1 mM) to prevent cAMP degradation.

-

Lysis and cAMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells. Quantify the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Neurogenic Dural Vasodilation Model

This model assesses the ability of a compound to inhibit the vasodilation of dural arteries caused by the release of CGRP from trigeminal nerve endings, a key event in migraine.

Objective: To evaluate the efficacy of a CGRP antagonist in blocking neurogenic dural vasodilation in anesthetized rats.

Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (e.g., with sodium pentobarbital). Maintain body temperature at 37°C.

-

Surgical Procedure: Perform a tracheotomy and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Mount the animal in a stereotaxic frame.

-

Cranial Window: Create a closed cranial window over the dura mater to expose the middle meningeal artery. Fill the window with artificial cerebrospinal fluid (aCSF).

-

Vessel Diameter Measurement: Use intravital microscopy connected to a video dimension analyzer to continuously measure the diameter of the dural artery.

-

Baseline and Stimulation: After a stable baseline vessel diameter is established, induce neurogenic vasodilation by electrically stimulating the trigeminal ganglion or the dural surface. This stimulation causes the release of endogenous CGRP.

-

Antagonist Administration: Administer the CGRP antagonist (e.g., this compound) intravenously (i.v.). After a set period (e.g., 15-30 minutes), repeat the electrical stimulation.

-

Data Analysis: Compare the percentage increase in vessel diameter from baseline before and after antagonist administration. A significant reduction in the stimulation-induced vasodilation indicates efficacy of the antagonist.

Trigeminal Nucleus Caudalis (TNC) c-Fos Expression Model

Activation of the trigeminovascular system leads to neuronal activation in the TNC, the primary relay center for craniofacial pain. This activation can be measured by the expression of the immediate early gene c-Fos, a marker for neuronal activity.

Objective: To determine if a CGRP antagonist can reduce neuronal activation in the TNC following a migraine-like stimulus.

Methodology:

-

Animal Model: Use adult male rats or mice.

-

Migraine-like Stimulus: Induce activation of the trigeminal system. This can be achieved by:

-

Cortical Spreading Depression (CSD): Application of KCl to the cortical surface.

-

Chemical Stimulation: Systemic administration of nitroglycerin (GTN) or direct dural application of inflammatory mediators.

-

-

Antagonist Treatment: Administer the CGRP antagonist (e.g., this compound) either before (prophylactic) or after (abortive) the stimulus. Include a vehicle-treated control group.

-

Perfusion and Tissue Processing: Two hours after the stimulus, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Immunohistochemistry: Dissect the brainstem, post-fix the tissue, and cut coronal sections through the TNC. Perform immunohistochemistry using a primary antibody against the c-Fos protein, followed by a suitable secondary antibody and detection system.

-

Quantification: Under a microscope, count the number of c-Fos-immunoreactive (Fos-IR) neurons in specific laminae (I and II) of the TNC.

-

Data Analysis: Compare the number of Fos-IR cells between the antagonist-treated group and the vehicle control group. A significant reduction in c-Fos expression suggests the antagonist inhibits nociceptive processing in the TNC.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a CGRP antagonist like this compound in a preclinical migraine model.

Conclusion

This compound is a potent and selective CGRP receptor antagonist that serves as an invaluable research tool. Its high affinity and specific mechanism of action allow for the precise investigation of the CGRP pathway's contribution to migraine pathophysiology. By using this compound in the context of robust in vitro and in vivo experimental models, researchers can further unravel the molecular underpinnings of migraine, identify novel therapeutic targets, and validate the efficacy of new anti-migraine compounds. The continued application of such tools is essential for advancing our understanding and treatment of this debilitating neurological condition.

References

SB 268262: A Technical Guide for Neurobiological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP, a 37-amino acid neuropeptide, is widely expressed in the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and cardiovascular regulation. Its involvement in the pathophysiology of migraine has led to the development of CGRP receptor antagonists as a major therapeutic strategy. This compound serves as a valuable pharmacological tool for investigating the neurobiological functions of the CGRP system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its effective use in neurobiological research.

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that exerts its effects through a receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in a wide array of neuronal functions.

This compound acts as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting its downstream signaling. This property makes this compound an essential tool for elucidating the specific roles of CGRP in various neurobiological processes, including nociception, anxiety-related behaviors, and neuroinflammation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound, providing a quantitative basis for its potency and activity at the CGRP receptor.

| Parameter | Value | Cell Line/Tissue | Reference |

| Binding Affinity | |||

| IC₅₀ vs [¹²⁵I]CGRP Binding | 0.24 nM | SK-N-MC cell membranes | [1] |

| Functional Activity | |||

| IC₅₀ (Adenylyl Cyclase) | 0.83 nM | SK-N-MC cell membranes | [1] |

Table 1: In Vitro Potency of this compound at the Human CGRP Receptor.

Signaling Pathway

The canonical signaling pathway initiated by CGRP binding to its receptor involves the activation of the Gs protein, leading to the production of cAMP by adenylyl cyclase. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. This compound competitively inhibits the initial step of this cascade by preventing CGRP from binding to its receptor.

References

Methodological & Application

Application Notes and Protocols for SB 268262 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SB 268262, a selective non-peptide CGRP1 receptor antagonist, in various cell culture experiments. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in characterizing the effects of this compound on Calcitonin Gene-Related Peptide (CGRP) signaling.

Introduction

This compound is a potent and selective antagonist of the CGRP1 receptor. It competitively inhibits the binding of CGRP to its receptor, thereby blocking the downstream signaling cascades. CGRP is a neuropeptide involved in a variety of physiological processes, including vasodilation, neurogenic inflammation, and pain transmission. Consequently, antagonists of the CGRP receptor, such as this compound, are valuable research tools and potential therapeutic agents for conditions like migraine. These protocols detail the use of this compound in cell-based assays to investigate its mechanism of action and functional effects.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on studies using SK-N-MC human neuroblastoma cell membranes, which endogenously express the CGRP receptor.

| Parameter | Cell Line/Preparation | Value (IC50) | Reference |

| [125I]CGRP Binding Inhibition | SK-N-MC Cell Membranes | 0.24 nM | |

| CGRP-activated Adenylyl Cyclase Stimulation Inhibition | SK-N-MC Cell Membranes | 0.83 nM |

Signaling Pathway

The primary signaling pathway activated by the CGRP1 receptor involves the coupling to a Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to various cellular responses. This compound blocks this initial activation step.

Application Notes and Protocols for SB 268262 in Animal Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 268262 is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1 (CGRP1). CGRP is a neuropeptide implicated in the transmission and modulation of pain signals, particularly in the context of migraine, inflammatory pain, and neuropathic pain.[1][2][3] By blocking the CGRP receptor, this compound offers a valuable pharmacological tool for investigating the role of CGRP signaling in various pain states and for evaluating the therapeutic potential of CGRP antagonism. These application notes provide detailed protocols and data for the use of this compound in preclinical animal models of pain.

Mechanism of Action: CGRP Receptor Antagonism in Pain Pathways

CGRP plays a significant role in both peripheral and central sensitization, key processes in the development and maintenance of chronic pain.[1][4] In the peripheral nervous system, CGRP is released from sensory nerve endings and contributes to neurogenic inflammation and vasodilation.[5] In the central nervous system, particularly the spinal cord and trigeminal nucleus caudalis, CGRP acts as a neuromodulator, facilitating the transmission of nociceptive signals.[2][4] this compound exerts its effects by competitively binding to the CGRP1 receptor, thereby preventing the actions of endogenous CGRP. This blockade can attenuate neuronal hyperexcitability and reduce pain behaviors in animal models.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of CGRP receptor antagonists in animal models of pain. While specific data for this compound is limited in the public domain, the data for other CGRP antagonists like olcegepant (B1677202) and BIBN4096BS provide a strong rationale for its use and expected efficacy.

| Animal Model | Pain Type | Species | CGRP Antagonist | Dose & Route | Key Findings | Reference |

| Spared Nerve Injury (SNI) | Neuropathic | Mouse | Olcegepant | 10 µg, intrathecal | Reduced mechanical hypersensitivity in female mice. | [6] |

| Chronic Constriction Injury of the Infraorbital Nerve (CCI-IoN) | Neuropathic | Rat | AQU-118 | 40 mg/kg, oral | Attenuated mechanical allodynia. | [7] |

| Nitroglycerin (NTG)-induced hyperalgesia | Migraine/ Neuropathic | Rat | Olcegepant | 2 mg/kg, intraperitoneal | Attenuated trigeminal hyperalgesia. | [8] |

| Carrageenan-induced inflammation | Inflammatory | Rat | BIBN4096BS | N/A | Alleviated inflammatory pain. | [9] |

| Monoiodoacetate (MIA)-induced osteoarthritis | Inflammatory | Rat | BIBN4096BS | Subcutaneous | Reversed weight-bearing asymmetry. | [2] |

Experimental Protocols

Protocol 1: Assessment of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol describes the use of this compound to assess its analgesic efficacy in a well-established model of neuropathic pain.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Model: L5/L6 Spinal Nerve Ligation (SNL). This model induces robust and persistent mechanical allodynia and thermal hyperalgesia.

2. Surgical Procedure (SNL):

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[10]

-

Make a small incision over the L5-S1 region of the spine.

-

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with silk suture.

-

Close the muscle and skin layers with sutures.

-

Administer post-operative analgesics as per institutional guidelines.[11][12]

-

Allow animals to recover for 7-14 days to allow for the full development of neuropathic pain behaviors.

3. Drug Preparation and Administration:

-

Compound: this compound.

-

Vehicle: A suitable vehicle such as 10% DMSO, 40% PEG300, and 50% saline. The exact vehicle should be optimized for solubility and tolerability.

-

Dose: Based on similar compounds, a starting dose range of 1-30 mg/kg can be explored. Dose-response studies are recommended.

-

Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

4. Behavioral Testing:

-

Mechanical Allodynia (von Frey Test):

- Acclimatize rats in individual chambers on an elevated mesh floor.

- Apply calibrated von Frey filaments to the plantar surface of the hind paw.

- Determine the paw withdrawal threshold (PWT) using the up-down method.

-

Thermal Hyperalgesia (Hargreaves Test):

- Place rats in individual chambers on a glass plate.

- Apply a radiant heat source to the plantar surface of the hind paw.

- Record the latency to paw withdrawal. A cut-off time should be used to prevent tissue damage.

5. Experimental Timeline:

-

Day -1: Baseline behavioral testing.

-

Day 0: SNL surgery.

-

Day 7-14: Post-operative behavioral testing to confirm the development of pain.

-

Day 15 (Test Day):

- Administer this compound or vehicle.

- Perform behavioral testing at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to assess the time course of the analgesic effect.

Baseline [label="Baseline Behavioral Testing\n(Day -1)"];

Surgery [label="Spinal Nerve Ligation Surgery\n(Day 0)"];

Recovery [label="Recovery & Pain Development\n(Day 1-14)"];

Confirmation [label="Confirmation of Neuropathic Pain\n(Day 14)"];

Dosing [label="this compound / Vehicle Administration\n(Test Day)"];

Post_Dose_Testing [label="Post-Dose Behavioral Testing\n(Multiple Time Points)"];

Data_Analysis [label="Data Analysis"];

Baseline -> Surgery;

Surgery -> Recovery;

Recovery -> Confirmation;

Confirmation -> Dosing;

Dosing -> Post_Dose_Testing;

Post_Dose_Testing -> Data_Analysis;

}

Protocol 2: Evaluation of this compound in a Mouse Model of Inflammatory Pain (Carrageenan-induced Paw Edema)

This protocol outlines the use of this compound in an acute inflammatory pain model.

1. Animal Model:

-

Species: Male C57BL/6 mice (20-25 g).

-

Model: Intraplantar injection of carrageenan to induce localized inflammation, edema, and hyperalgesia.

2. Drug Preparation and Administration:

-

Compound: this compound.

-

Vehicle: As described in Protocol 1.

-

Dose: A starting dose range of 1-30 mg/kg can be investigated.

-

Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.). It is recommended to administer this compound prior to the carrageenan injection.

3. Experimental Procedure:

-

Administer this compound or vehicle at a predetermined time before the inflammatory insult (e.g., 30 minutes prior).

-

Inject 20 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.

-

The contralateral (left) paw can be injected with saline as a control.

4. Outcome Measures:

-

Paw Edema:

- Measure the paw thickness or volume using a plethysmometer or digital calipers at baseline and at various time points after carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).

-

Thermal Hyperalgesia:

- Assess paw withdrawal latency to a radiant heat source as described in Protocol 1. Testing is typically performed 2-4 hours after carrageenan injection.

-

Mechanical Allodynia:

- Measure the paw withdrawal threshold using von Frey filaments as described in Protocol 1. Testing is typically performed 2-4 hours after carrageenan injection.

5. Experimental Timeline:

-

Time -30 min: Administer this compound or vehicle.

-

Time 0: Inject carrageenan into the hind paw.

-

Time +1 to +24 hours: Measure paw edema and assess pain behaviors at specified intervals.

Concluding Remarks

This compound is a potent tool for elucidating the role of CGRP in diverse pain pathologies. The provided protocols offer a foundation for designing and executing robust preclinical studies. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and optimize experimental parameters for their specific research questions. Careful consideration of animal welfare, appropriate statistical analysis, and the inclusion of both male and female animals are crucial for generating high-quality, translatable data.

References

- 1. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitonin Gene-Related Peptide Receptor Antagonists: Beyond Migraine Pain—A Possible Analgesic Strategy for Osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitonin gene-related peptide and pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Female-Specific Role for Calcitonin Gene-Related Peptide (CGRP) in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of a Novel, Orally Active Matrix Metalloproteinase-2 and -9 Inhibitor in Spinal and Trigeminal Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. louisville.edu [louisville.edu]

- 11. Analgesia Standard Treatment Guidelines for Laboratory Rats | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 12. unicesumar.edu.br [unicesumar.edu.br]

Application Notes and Protocols: SB 268262 for in vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 268262 is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine and other pain conditions.[2][3][4] Antagonism of the CGRP receptor is a clinically validated mechanism for the treatment of migraine.[2][5] These application notes provide a summary of dosage and administration considerations for this compound in mice, based on data from analogous CGRP receptor antagonists, and detail relevant experimental protocols.

Disclaimer: No direct in vivo dosage data for this compound in mice was found in the reviewed literature. The following dosage information for other CGRP antagonists is provided as a reference. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental paradigm.

Data Presentation: Dosage of CGRP and Antagonists in Mice

The following table summarizes dosages and administration routes for CGRP and other small molecule CGRP receptor antagonists used in mouse studies. This information can serve as a starting point for designing experiments with this compound.

| Compound | Dosage | Route of Administration | Mouse Strain | Experimental Model | Reference |

| α-CGRP | 0.1 mg/kg | Intraperitoneal (i.p.) | CD1 | Migraine-like symptoms | [6] |

| α-CGRP | 0.01, 0.05, 0.1 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Motion-induced nausea | [7] |

| Olcegepant (BIBN4096BS) | 1 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Neuropathic & inflammatory pain | [8] |

| Olcegepant (BIBN4096BS) | 1 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Motion-induced nausea | [7] |

| Olcegepant (BIBN4096BS) | 10 µg | Intrathecal | Swiss Webster / C57BL/6 | Inflammatory pain | [9] |

| Rimegepant | 100 mg/kg | Intraperitoneal (i.p.) | Not Specified | Chronic Migraine Model | [10] |

Signaling Pathways and Experimental Workflows

CGRP Receptor Signaling Pathway

Calcitonin gene-related peptide (CGRP) mediates its effects through a G protein-coupled receptor (GPCR). The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single transmembrane protein, receptor activity-modifying protein 1 (RAMP1).[3] Binding of CGRP to its receptor primarily activates the Gαs signaling pathway, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade can lead to vasodilation and modulation of neuronal excitability, contributing to pain transmission in conditions like migraine.[3][4]

Caption: CGRP binds to its receptor, activating adenylyl cyclase and increasing cAMP, leading to cellular responses. This compound blocks this pathway.

General Experimental Workflow for a CGRP Antagonist in a Mouse Model of Migraine

This workflow outlines the key steps for evaluating the efficacy of a CGRP receptor antagonist, such as this compound, in a mouse model of CGRP-induced migraine-like symptoms.

Caption: General workflow for testing a CGRP antagonist in a CGRP-induced mouse model.

Experimental Protocols

CGRP-Induced Migraine-Like Behaviors in Mice

This protocol is adapted from studies inducing migraine-like symptoms in mice using CGRP.[6] It can be used to assess the efficacy of this compound in preventing these symptoms.

1. Animals:

-

Adult male or female mice (e.g., CD1 or C57BL/6J strain), 8-12 weeks old.[6][8]

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

2. Drug Preparation and Administration:

-

This compound: Dissolve in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or a surfactant, to be determined based on solubility). The final concentration should be prepared for intraperitoneal (i.p.) injection at a volume of 10 µl/g of body weight.

-

CGRP: Dissolve rat α-CGRP in phosphate-buffered saline (PBS). A common dose is 0.1 mg/kg, administered i.p. at 10 µl/g of body weight.[6]

-

Vehicle: The vehicle used to dissolve this compound should be administered to the control group.

3. Experimental Procedure:

-

Habituation: Acclimate mice to the testing environment and any apparatus (e.g., light/dark box, activity chambers) for a defined period before the experiment.

-

Baseline Measurement: Record baseline behavioral parameters before any injections.

-

Treatment:

-

Administer this compound or vehicle via i.p. injection.

-

After a pre-determined pre-treatment time (e.g., 30 minutes), administer CGRP (0.1 mg/kg, i.p.).

-

-

Behavioral Assessment: Begin behavioral testing immediately or after a short delay (e.g., 30 minutes) post-CGRP injection.[6] The effects of CGRP are typically observed within the first hour.[6]

4. Behavioral Endpoints:

-

Spontaneous Activity: Monitor home cage activity or use automated activity chambers to measure distance traveled.[6] A decrease in activity is indicative of a migraine-like state.

-

Light Aversion (Photophobia): Use a light/dark box to measure the time spent in the light versus the dark compartment. CGRP-treated mice are expected to spend less time in the light.

-

Spontaneous Pain (Grimace Scale): Record facial expressions and score them using the Mouse Grimace Scale. Orbital tightening is a key indicator of pain.[6]

Neuropathic Pain Model and Assessment

This protocol is based on a study using a CGRP antagonist in a mouse model of neuropathic pain.[8]

1. Neuropathic Pain Induction:

-

Induce neuropathic pain using a model such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in anesthetized mice.

2. Drug Administration:

-

Prepare this compound for i.p. injection as described above.

-

Administer this compound or vehicle daily or as a single dose, depending on the experimental design.

3. Behavioral Assessment of Pain:

-

Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments. A lower threshold indicates increased pain sensitivity.

-

Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) or a hot plate. A shorter latency indicates heightened pain sensitivity.

4. Data Analysis:

-

Compare the behavioral responses between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA, t-test).

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CGRP induces migraine-like symptoms in mice during both the active and inactive phases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Female-Specific Role for Calcitonin Gene-Related Peptide (CGRP) in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preparing a Stock Solution of SB 268262: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of SB 268262, a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.

| Property | Value | Source |

| Molecular Weight | 401.46 g/mol | [1] |

| Solubility | Soluble in DMSO up to 50 mM | |

| Purity | Typically ≥99% (HPLC) | [1] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for serial dilutions to achieve desired working concentrations for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.015 mg of this compound.

-

Calculation: 401.46 g/mol (Molecular Weight) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.0040146 g = 4.015 mg

-

-

-

Dissolving in DMSO:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short to medium-term storage (up to one month is a general guideline). For longer-term storage, consult the manufacturer's recommendations.

-

Diluting into Aqueous Solutions:

When preparing working solutions for cell-based assays, it is crucial to avoid precipitation of the compound. To minimize this risk, first, perform serial dilutions of the DMSO stock solution in DMSO to get closer to the final desired concentration. Then, add this diluted DMSO solution to the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway in which this compound acts.

Caption: Workflow for preparing this compound stock solution.

Caption: this compound antagonizes the CGRP signaling pathway.

References

Application Notes and Protocols for SB 268262 in Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 (CGRP1) receptor. CGRP is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems and plays a significant role in a variety of physiological processes, including vasodilation, inflammation, and pain transmission. By blocking the CGRP1 receptor, this compound can be a valuable tool for investigating the roles of CGRP in cellular signaling and function. Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells and tissues. The application of this compound in conjunction with immunofluorescence protocols allows researchers to study the effects of CGRP receptor antagonism on the expression, localization, and trafficking of target proteins involved in CGRP-mediated pathways. These application notes provide detailed protocols and data for the use of this compound in immunofluorescence staining.

Data Presentation

The inhibitory activity of this compound on the CGRP1 receptor has been quantified in various in vitro assays. The following table summarizes key quantitative data for this antagonist.

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| IC50 | Human | SK-N-MC cell membranes ([125I]CGRP binding) | 0.24 nM | [1][2] |

| IC50 | Human | SK-N-MC cell membranes (CGRP-activated adenylyl cyclase) | 0.83 nM | [1][2] |

Signaling Pathway

CGRP mediates its effects primarily through the CGRP1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the receptor to the Gs alpha subunit (Gαs), which leads to the activation of adenylyl cyclase (AC). Activated adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist at the CGRP1 receptor, blocking the binding of CGRP and thereby inhibiting this signaling cascade.

Experimental Protocols